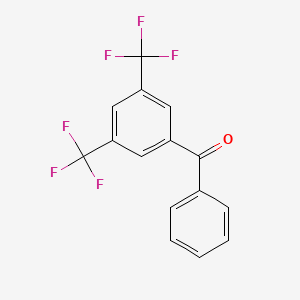

3,5-Bis(trifluoromethyl)benzophenone

描述

Significance of Trifluoromethyl Groups in Modulating Chemical Reactivity and Stability

The trifluoromethyl (-CF3) group is a critical substituent in modern organic chemistry, valued for its profound influence on a molecule's properties. bohrium.com Its strong electron-withdrawing nature, a result of the high electronegativity of fluorine atoms, significantly alters the electronic environment of the aromatic ring to which it is attached. mdpi.comwikipedia.org This electronic effect can enhance interactions with biological targets, such as through improved hydrogen bonding and electrostatic interactions. mdpi.com

One of the most notable contributions of the -CF3 group is the enhancement of metabolic stability. The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group exceptionally resistant to metabolic oxidation, a common pathway for drug degradation. mdpi.com This stability extends to chemical, thermal, and photochemical conditions. mdpi.com Furthermore, the -CF3 group increases the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross cell membranes, thereby influencing its pharmacokinetic profile. mdpi.comscilit.com Due to its steric and electronic properties, the trifluoromethyl group is often employed as a bioisostere for chlorine or methyl groups in the design of new molecules. wikipedia.org

| Property | Influence of Trifluoromethyl (-CF3) Group |

| Electronegativity | High, strong electron-withdrawing effect wikipedia.org |

| Lipophilicity | Increased, enhances membrane permeability mdpi.com |

| Metabolic Stability | High, due to strong C-F bonds mdpi.com |

| Bioisosterism | Often replaces chlorine or methyl groups wikipedia.org |

Overview of Benzophenone (B1666685) Derivatives in Contemporary Organic Synthesis

Benzophenone, the parent diarylketone with the formula (C₆H₅)₂CO, is a versatile and widely used building block in organic chemistry. wikipedia.org Its derivatives are integral to numerous synthetic strategies and applications. The benzophenone scaffold is found in many natural products and synthetic molecules exhibiting a wide range of biological activities. nih.gov In medicinal chemistry, benzophenone derivatives are explored for various therapeutic applications. nih.govmdpi.com

Beyond pharmaceuticals, benzophenones are prominent in materials science. They are frequently used as a core component in the synthesis of organic semiconductors for applications in Organic Light-Emitting Diodes (OLEDs). nih.govmdpi.com Benzophenone itself is a classic photosensitizer in photochemistry, capable of absorbing light and transferring the energy to other molecules. wikipedia.org This property is harnessed in various photochemical reactions. The benzophenone core's ability to facilitate intersystem crossing makes it a compelling candidate for developing materials for Thermally Activated Delayed Fluorescence (TADF) emitters, which are crucial for high-efficiency OLEDs. nih.govmdpi.comnih.gov

Research Context of 3,5-Bis(trifluoromethyl)benzophenone within Fluorinated Aromatic Compounds

This compound (CAS No. 21221-93-2) is a specialized reagent and building block within the broader class of fluorinated aromatic compounds. scbt.comnist.gov Its structure, featuring two powerfully electron-withdrawing -CF3 groups on one of the phenyl rings, makes it a valuable tool in organic synthesis and materials science.

In synthetic chemistry, this compound serves as a precursor for more complex molecules. For instance, it is a starting material for synthesizing pyrazole (B372694) derivatives with potential biological activity. mdpi.com The related compound, 3,5-bis(trifluoromethyl)acetophenone, is used in similar synthetic pathways. mdpi.com The 3,5-bis(trifluoromethyl)phenyl moiety is also employed in reagents for specific chemical transformations, such as the Julia-Kocienski olefination, a reaction used to form carbon-carbon double bonds. organic-chemistry.org

In materials science, the 3,5-bis(trifluoromethyl)benzene unit is incorporated into chromophores for nonlinear optical applications. researchgate.net The bulky and electron-deficient nature of this group can help suppress intermolecular dipole-dipole interactions, which is beneficial for the performance of electro-optic materials. researchgate.net Furthermore, research into bioisosteres has explored the replacement of the traditional benzophenone core with scaffolds derived from trifluoromethylaromatics to potentially enhance pharmacological properties in drug discovery. nih.gov

Table of Properties for this compound

| Property | Value |

|---|---|

| CAS Number | 21221-93-2 nist.gov |

| Molecular Formula | C₁₅H₈F₆O nist.gov |

| Molecular Weight | 318.21 g/mol nist.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

[3,5-bis(trifluoromethyl)phenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F6O/c16-14(17,18)11-6-10(7-12(8-11)15(19,20)21)13(22)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QETSMUIBVUASOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90175458 | |

| Record name | 3,5-Bis(trifluoromethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21221-93-2 | |

| Record name | [3,5-Bis(trifluoromethyl)phenyl]phenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21221-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Bis(trifluoromethyl)benzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021221932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Bis(trifluoromethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-bis(trifluoromethyl)benzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.241 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-BIS(TRIFLUOROMETHYL)BENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PSN9ALL3TP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for 3,5 Bis Trifluoromethyl Benzophenone and Precursors

Strategies for the Construction of the 3,5-Bis(trifluoromethyl)phenyl Moiety

A primary precursor for introducing the 3,5-bis(trifluoromethyl)phenyl group is 3,5-bis(trifluoromethyl)bromobenzene (B1265498). nbinno.comsigmaaldrich.comchemicalbook.com This intermediate is typically prepared through the electrophilic bromination of 1,3-bis(trifluoromethyl)benzene (B1330116). google.com Subsequently, the resulting aryl bromide can be converted into a highly reactive Grignard reagent, which serves as a versatile nucleophile in carbon-carbon bond-forming reactions to create the benzophenone (B1666685) structure. orgsyn.orggoogle.com

The direct bromination of 1,3-bis(trifluoromethyl)benzene is a critical step in synthesizing the necessary 3,5-bis(trifluoromethyl)bromobenzene intermediate. google.comgoogle.com The two trifluoromethyl groups are strongly deactivating and meta-directing, which favors the substitution at the C5 position. However, achieving high regioselectivity and yield requires careful optimization of the reaction conditions. acs.org Various brominating agents can be employed, with N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) being preferred options. google.com

Research has demonstrated that the combination of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the brominating agent in a solvent mixture of sulfuric acid (H₂SO₄) and glacial acetic acid (HOAc) provides an effective system for this transformation. google.comgoogle.com The use of DBDMH is often favored over other agents like N-bromosuccinimide. google.com

Optimization of the reaction parameters is crucial for maximizing the yield of the desired product. Key factors include reaction temperature and agitation speed. Studies have shown that maintaining the reaction temperature at approximately 45°C is optimal. google.comgoogle.comacs.org Furthermore, vigorous stirring is surprisingly critical; inadequate mixing leads to a decreased reaction rate, lower yields, and a significant increase in the formation of undesirable byproducts. google.comgoogle.com

| Parameter | Condition | Source |

|---|---|---|

| Brominating Agent | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | google.com |

| Solvent | Mixture of concentrated H₂SO₄ and glacial HOAc | google.comacs.org |

| Temperature | ~45°C | google.comgoogle.com |

| Agitation | Vigorous stirring | google.com |

The primary challenge in the bromination of 1,3-bis(trifluoromethyl)benzene is controlling selectivity to minimize the formation of isomeric and poly-brominated byproducts, such as 1,2-dibromo-3,5-bis(trifluoromethyl)benzene and 1,4-dibromo-3,5-bis-(trifluoromethyl)benzene. google.comgoogle.com

The use of a sulfuric acid and acetic acid mixture as the solvent system plays a significant role in enhancing selectivity. google.com While bromination can occur in sulfuric acid alone, the reaction tends to continue, leading to the formation of bis-brominated products even after the starting material is consumed. The addition of acetic acid mitigates this over-bromination, thus protecting the desired product, 3,5-bis(trifluoromethyl)bromobenzene. google.com Proper control over reaction parameters, particularly vigorous stirring, is essential. Poor mixing can increase the production of isomeric, bis-brominated, and even tris-brominated byproducts to levels as high as 30%. google.comgoogle.com Under optimized conditions, total isomer byproducts can be limited to approximately 2.0 mol %. google.com

| Byproduct | Typical % under Optimized Conditions | Source |

|---|---|---|

| 1,3-bis(trifluoromethyl)benzene (unreacted) | 0.6% | google.com |

| 1,2-dibromo-3,5-bis(trifluoromethyl)benzene | 1.0% | google.com |

| 1,4-dibromo-3,5-bis-(trifluoromethyl)benzene | 0.3% | google.com |

| Total Isomer Byproducts | ~2.0 mol % | google.com |

The conversion of 3,5-bis(trifluoromethyl)bromobenzene into the corresponding Grignard reagent, 3,5-bis(trifluoromethyl)phenylmagnesium bromide, is a key step that enables subsequent coupling reactions. orgsyn.orgacs.org This is traditionally achieved by reacting the aryl bromide with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). google.comacs.org However, this process is fraught with significant safety hazards.

The preparation of Grignard reagents from trifluoromethyl-substituted phenyl halides is recognized as being extremely dangerous and potentially explosive. orgsyn.orgdchas.orglookchem.com Severe incidents, including laboratory and plant-scale explosions resulting in extensive damage and loss of life, have been reported during the synthesis of related compounds like 4-trifluoromethylphenyl magnesium chloride and 3-(trifluoromethyl)phenyl magnesium bromide. dchas.orglookchem.com

Studies using Reaction System Screening Tool (RSST) and Differential Thermal Analysis (DTA) suggest that these reagents can detonate upon moderate heating or loss of solvent contact. nih.govacs.orgresearchgate.net The high energy release is speculated to be due to the formation of magnesium fluoride (B91410) (MgF₂), which has a very high lattice energy. lookchem.com Therefore, the use of magnesium metal (Mg⁰) to generate these Grignard reagents should be avoided if possible. orgsyn.orgorgsyn.org If this method is employed, it must be conducted with extreme caution, in THF, and at temperatures well below reflux to prevent solvent loss, which can trigger a runaway exothermic reaction. orgsyn.orgorgsyn.org Reducing the concentration of the Grignard solution has been shown to substantially attenuate the decomposition profile. researchgate.net

Key Safety Protocols:

Thorough Literature Search : Before starting, conduct a comprehensive search regarding halide reactivity. dchas.org

Proper Glassware : Use appropriately sized, flame-dried glassware to contain vigorous reactions. dchas.org

Controlled Heating : Employ an effective and controlled heating system. dchas.org

Avoid Mg⁰ : Whenever possible, avoid the use of magnesium metal for this transformation. orgsyn.orgorgsyn.org

Solvent and Temperature Control : If using Mg⁰, perform the reaction in THF at low temperatures (e.g., -10°C to 0°C). orgsyn.orgacs.org

Concentration Control : Utilize lower concentrations of the reagent to mitigate thermal decomposition risks. researchgate.net

A safer and more reliable method for preparing 3,5-bis(trifluoromethyl)phenylmagnesium halides is through a low-temperature halogen-magnesium exchange reaction. orgsyn.orgorgsyn.org This method bypasses the hazardous factors associated with the direct reaction of the aryl bromide with magnesium metal. orgsyn.org

The procedure involves treating 3,5-bis(trifluoromethyl)bromobenzene in anhydrous THF with a solution of a different Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), at low temperatures (e.g., -10°C to 0°C). orgsyn.orgacs.orgorgsyn.org The exchange is typically rapid and efficient, leading to the formation of the desired 3,5-bis(trifluoromethyl)phenylmagnesium chloride. acs.org This approach is highly recommended as it avoids the direct use of highly activated magnesium and the associated risks of detonation. orgsyn.orgorgsyn.org The addition of lithium chloride (LiCl) can further facilitate the exchange reaction, allowing it to proceed under mild conditions while tolerating a wider range of functional groups. clockss.orgresearchgate.net

| Method | Reagents | Typical Temperature | Key Advantages | Key Disadvantages | Source |

|---|---|---|---|---|---|

| Classical Method | Mg metal, THF | 30-35°C | Traditional, well-known | Extremely hazardous, risk of explosion | acs.org |

| Halogen-Magnesium Exchange | i-PrMgCl, THF | -10°C to 0°C | Safer, reliable, avoids Mg⁰, bypasses runaway reaction factors | Requires pre-formed Grignard reagent | orgsyn.orgacs.orgorgsyn.org |

Grignard Reagent Formation from 3,5-Bis(trifluoromethyl)bromobenzene

Moderation of Grignard Reactivity

The high reactivity of Grignard reagents can sometimes lead to undesirable side reactions, such as the addition to the newly formed ketone, yielding a tertiary alcohol. To achieve a selective synthesis of ketones like benzophenones, this reactivity must be moderated. One effective method involves the use of chelating ethers.

The addition of bis[2-(N,N-dimethylamino)ethyl] ether has been shown to successfully moderate the reactivity of Grignard reagents. This compound is believed to form a tridentate complex with the Grignard reagent, which prevents the subsequent nucleophilic addition to the ketone product. This moderation allows for the direct and selective addition of Grignard reagents to acid chlorides, providing aryl ketones in high yields. The effectiveness of this approach is highlighted by the observation that bidentate ligands like TMEDA (tetramethylethylenediamine) are less effective, leading to a higher degree of side reactions.

Acylation Reactions for Benzophenone Scaffold Formation

Acylation reactions are central to the formation of the benzophenone core structure. These methods typically involve the reaction of an organometallic species derived from a bis(trifluoromethyl)phenyl precursor with a suitable acylating agent.

A common strategy involves the acylation of the Grignard reagent, 3,5-bis(trifluoromethyl)phenylmagnesium bromide or chloride, with an acylating agent like acetic anhydride (B1165640) . This reaction is a key step in producing 3,5-bis(trifluoromethyl)acetophenone , a crucial intermediate. To favor the formation of the ketone and prevent the formation of tertiary alcohol byproducts, the reaction conditions must be carefully controlled. A critical parameter is the order of addition; the Grignard reagent is added to an excess of acetic anhydride. This ensures that the Grignard reagent is more likely to react with the abundant anhydride rather than the ketone product as it forms. The reaction is typically conducted in an organic solvent such as tetrahydrofuran (THF) at low temperatures (e.g., -5 °C to 0 °C).

Table 1: Reaction Parameters for Synthesis of 3,5-Bis(trifluoromethyl)acetophenone This interactive table summarizes typical conditions for the reaction between 3,5-Bis(trifluoromethyl)phenylmagnesium halide and acetic anhydride.

| Parameter | Value/Condition | Purpose |

|---|---|---|

| Grignard Precursor | 3,5-Bis(trifluoromethyl)bromobenzene | Source of the aryl group. |

| Acylating Agent | Acetic Anhydride (in excess) | Provides the acetyl group. Excess minimizes side reactions. |

| Solvent | Tetrahydrofuran (THF) | Standard solvent for Grignard reactions. |

| Temperature | -5 °C to 0 °C | Controls the reaction rate and minimizes byproduct formation. |

| Key Strategy | Slow addition of Grignard to Acylating Agent | Maintains an excess of the acylating agent. |

A more direct route to the benzophenone scaffold is the coupling of a Grignard reagent with an appropriate acid chloride. For the synthesis of 3,5-bis(trifluoromethyl)benzophenone, this would involve reacting 3,5-bis(trifluoromethyl)phenylmagnesium bromide with benzoyl chloride. As mentioned previously, the reactivity of the Grignard reagent is a critical factor. The use of moderating agents like bis[2-(N,N-dimethylamino)ethyl] ether is crucial for this approach to proceed selectively and yield the desired benzophenone in high yields, preventing over-addition to form the tertiary alcohol. The coupling reactions are typically performed in THF at temperatures ranging from -5 °C to 0 °C.

Friedel-Crafts acylation is a classic method for forming aryl ketones by reacting an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). byjus.comwikipedia.org However, this approach presents significant challenges when the aromatic substrate is strongly deactivated.

The precursor, 1,3-bis(trifluoromethyl)benzene (and by extension, its halogenated derivatives like 3,5-bis(trifluoromethyl)fluorobenzene), is severely deactivated due to the powerful electron-withdrawing nature of the two trifluoromethyl (-CF₃) groups. Aromatic rings must be at least as reactive as a mono-halobenzene to undergo Friedel-Crafts reactions. stackexchange.com Rings with strong deactivating groups generally fail to react under standard Friedel-Crafts conditions. libretexts.orglumenlearning.com Therefore, direct Friedel-Crafts acylation on a 3,5-bis(trifluoromethyl) substituted benzene (B151609) ring is generally not a viable synthetic route.

Convergent and Divergent Synthetic Routes

Divergent Synthesis: This strategy begins with a central core molecule that is successively reacted to build generations of new compounds, rapidly creating a library of related structures from a common starting point. quora.com

Convergent Synthesis: This approach involves preparing different fragments of the final molecule separately. These fragments are then combined in the final stages of the synthesis. researchgate.net

The synthesis of 3,5-bis(trifluoromethyl)acetophenone is a prime example of its role as a key intermediate in a convergent synthetic strategy. This acetophenone (B1666503) is prepared in high yield via the Grignard reaction with acetic anhydride. Once synthesized and purified, this stable intermediate serves as a versatile building block. It can be used in a variety of subsequent reactions to introduce further complexity. For instance, it could undergo reactions at the methyl ketone position to build the final benzophenone structure or to create a diverse range of other derivatives for pharmaceutical or materials science applications. This multi-step approach, where a key intermediate is synthesized and then elaborated, is a hallmark of convergent synthesis.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| bis[2-(N,N-dimethylamino)ethyl] ether |

| 3,5-Bis(trifluoromethyl)phenylmagnesium Bromide |

| 3,5-Bis(trifluoromethyl)phenylmagnesium Chloride |

| Acetic anhydride |

| 3,5-Bis(trifluoromethyl)fluorobenzene |

| 3,5-Bis(trifluoromethyl)acetophenone |

| Tetrahydrofuran (THF) |

| Tetramethylethylenediamine (TMEDA) |

| 3,5-Bis(trifluoromethyl)bromobenzene |

| Benzoyl chloride |

| Aluminum chloride |

Synthesis of 3,5-Bis(trifluoromethyl)acetophenone as a Key Intermediate

Oxidation of 3,5-Bis(trifluoromethyl)phenyl-1-hydroxyethane

The oxidation of 3,5-bis(trifluoromethyl)phenyl-1-hydroxyethane serves as a direct pathway to 3,5-bis(trifluoromethyl)acetophenone, a precursor to the benzophenone. This transformation can be efficiently achieved using hydrogen peroxide in an inert solvent. The reaction is facilitated by an oxidation catalyst, such as dihydrated sodium tungstate, which ensures high yields of the desired ketone. This method presents an industrially viable and high-yielding process for the synthesis of the acetophenone intermediate.

Biocatalytic Asymmetric Reduction of 3,5-Bis(trifluoromethyl)acetophenone

The biocatalytic asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone is a key method for producing chiral alcohols, which are important intermediates. This stereoselective reduction is effectively carried out using various microorganisms.

One notable example is the use of the yeast Candida tropicalis. Research has shown that whole cells of Candida tropicalis 104 can reduce 3,5-bis(trifluoromethyl)acetophenone to (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol with high enantiomeric excess. cip.com.cn The efficiency of this biotransformation is influenced by several factors, including substrate concentration, the type and concentration of co-substrate, biomass concentration, and reaction time. cip.com.cn Optimal conditions have been identified to maximize the yield while maintaining excellent optical purity. cip.com.cn For instance, under optimized conditions, a yield of 70.3% with 100% enantiomeric excess (e.e.) for the (S)-enantiomer has been achieved. cip.com.cn Further studies have demonstrated that in an oxygen-deficient environment, the yield can be increased to 91.3% with an e.e. of over 99.9%. mdpi.com

Another effective biocatalyst is the bacterium Leifsonia xyli HS0904, which has been isolated from soil. This strain is capable of asymmetrically reducing 3,5-bis(trifluoromethyl)acetophenone to (1R)-[3,5-bis(trifluoromethyl)phenyl] ethanol (B145695) with high enantioselectivity. nih.gov Optimization of reaction parameters such as pH, substrate concentration, and co-substrate has led to a yield of 62% with an enantiomeric excess of 99.4% for the (R)-enantiomer. nih.gov

| Biocatalyst | Enantiomer | Yield | Enantiomeric Excess (e.e.) | Key Reaction Conditions |

| Candida tropicalis 104 | (S) | 70.3% | 100% | Substrate: 50 mmol·L⁻¹, Co-substrate: 50 g·L⁻¹ maltose, Wet cell conc.: 300 g·L⁻¹, Time: 30 h cip.com.cn |

| Candida tropicalis 104 | (S) | 91.3% | >99.9% | Oxygen-deficient environment mdpi.com |

| Leifsonia xyli HS0904 | (R) | 62% | 99.4% | Substrate: 70 mM, Co-substrate: 100 g·L⁻¹ glucose, Resting cell conc.: 200 g·L⁻¹, pH 8.0, 30°C, 30 h nih.gov |

| Recombinant E. coli with Carbonyl Reductase from Leifsonia sp. S749 | (R) | 98.3% | >99.9% | Substrate: 600 g/L, Optimized conditions using response surface methodology nih.gov |

Stereoselective Synthesis of Chiral Intermediates

The stereoselective synthesis of chiral intermediates, specifically the enantiomers of 1-[3,5-bis(trifluoromethyl)phenyl]ethanol, is a critical step for various applications. Biocatalysis, as detailed in the previous section, stands out as a highly effective method for achieving high enantiopurity.

The asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone using microorganisms like Candida tropicalis and Leifsonia xyli provides direct access to the (S) and (R) enantiomers, respectively, in high yields and excellent enantiomeric excess. cip.com.cnnih.gov Furthermore, enzyme-based approaches have been developed. For example, a carbonyl reductase from Leifsonia sp. S749, expressed in recombinant E. coli, has been utilized for the production of (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol. nih.gov This enzymatic process has been optimized to handle high substrate concentrations, achieving a 98.3% conversion rate with an enantiomeric excess greater than 99.9%. nih.gov

These biocatalytic methods offer a green and efficient alternative to traditional chemical synthesis for the production of these valuable chiral building blocks.

Organometallic Synthesis Utilizing 1-Bromo-3,5-bis(trifluoromethyl)benzene

1-Bromo-3,5-bis(trifluoromethyl)benzene is a versatile starting material for various organometallic syntheses. Its utility primarily stems from its ability to form organometallic reagents, such as Grignard reagents. The preparation of 3,5-bis(trifluoromethyl)phenylmagnesium bromide is a key step that opens up pathways to a variety of derivatives. This Grignard reagent can be synthesized by reacting 1-bromo-3,5-bis(trifluoromethyl)benzene with magnesium metal in an appropriate solvent like tetrahydrofuran (THF).

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. While 1-bromo-3,5-bis(trifluoromethyl)benzene is a suitable candidate for such reactions, specific literature examples for its use in Heck and Suzuki-Miyaura couplings are not extensively documented. However, the principles of these reactions can be applied to this substrate.

Heck Coupling

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org This reaction is a powerful tool for the synthesis of substituted alkenes. wikipedia.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. libretexts.org

While specific examples detailing the Heck coupling of 1-bromo-3,5-bis(trifluoromethyl)benzene are scarce in the reviewed literature, the reaction is expected to proceed under standard Heck conditions. The electron-withdrawing nature of the two trifluoromethyl groups on the benzene ring would likely facilitate the initial oxidative addition step. A variety of palladium sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), phosphine (B1218219) ligands, and bases (e.g., triethylamine, potassium carbonate) can be employed to optimize the reaction. organic-chemistry.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide. nih.gov This reaction is widely used for the synthesis of biaryls and has a broad functional group tolerance. acs.org

Cyanation Reactions

The synthesis of precursors for this compound, such as 3,5-bis(trifluoromethyl)benzonitrile (B1295164), can be achieved through various cyanation reactions. These methods introduce the nitrile (-CN) group onto the aromatic ring, which can then be further manipulated to form the benzophenone structure. Traditional methods for synthesizing nitriles include the Sandmeyer and Rosenmund-von Braun reactions, which typically use toxic metal cyanides. rsc.org Modern approaches often utilize transition-metal-catalyzed reactions with less toxic cyanide sources. rsc.orgorganic-chemistry.org

For instance, the cyanation of aryl halides is a common strategy. Palladium-catalyzed reactions have been developed for the cyanation of aryl chlorides, bromides, and triflates. acs.orgresearchgate.net One efficient method uses zinc cyanide (Zn(CN)₂) as the cyanide donor in the presence of a palladium catalyst like tris(dibenzylideneacetone)dipalladium(0) (B46781) [Pd₂(dba)₃] and a ligand such as 1,1'-bis(diphenylphosphino)ferrocene (dppf). researchgate.net Another approach employs potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), a non-toxic cyanide source, with copper or palladium catalysts. organic-chemistry.orgacs.org

A specific method for preparing 3-fluoro-4-trifluoromethylbenzonitrile involves the reaction of 3-fluoro-4-trifluoromethyl bromobenzene (B47551) with cuprous cyanide (CuCN) in DMF under nitrogen, heated at reflux for several hours. google.com While this example is for a different isomer, the principle of substituting a halogen with a cyano group using a copper salt is a well-established method (Rosenmund-von Braun reaction) and is applicable to the synthesis of 3,5-bis(trifluoromethyl)benzonitrile from 3,5-bis(trifluoromethyl)bromobenzene.

The table below summarizes various metal-catalyzed cyanation methods applicable for the synthesis of aryl nitriles, including precursors to this compound.

| Reaction Type | Cyanide Source | Catalyst/Reagent | Substrate | Key Features |

|---|---|---|---|---|

| Palladium-Catalyzed Cyanation | Zn(CN)₂ | Pd₂(dba)₃ / dppf | Aryl Chlorides | Requires high temperatures (120-160 ºC) and specific phosphine ligands. researchgate.net |

| Palladium-Catalyzed Cyanation | K₄[Fe(CN)₆] | Pd(OAc)₂ / XPhos–SO₃Na | Aryl Chlorides | Can be performed in greener solvents like poly(ethylene glycol) (PEG-400) and water. researchgate.net |

| Copper-Catalyzed Cyanation | K₄[Fe(CN)₆] | Copper catalyst with 1-alkylimidazole ligand | Aryl Halides | High selectivity and uses an inexpensive, non-toxic cyanide source. acs.org |

| Rosenmund-von Braun Reaction | CuCN | None (reagent) | Aryl Halides | A classic method for converting aryl halides to nitriles. google.com |

| Palladium-Catalyzed Cyanation | (CH₃)₃SiCN (TMSCN) | Palladium complex | Aryl Bromides | Proceeds under mild conditions; requires slow addition of the cyanating agent. acs.org |

Cuprate-Mediated Trifluoromethylation Mechanisms

Copper-mediated reactions are pivotal in introducing trifluoromethyl (CF₃) groups into organic molecules. nih.gov The synthesis of trifluoromethylated compounds like this compound relies on efficient C-CF₃ bond formation. Organocuprate reagents play a significant role in these transformations.

One classical method for preparing trifluoromethylphenyl ketones involves the addition of a lithium dialkylcuprate, such as dimethyl copper lithium (Me₂CuLi), to an acid chloride. orgsyn.org However, this method often requires cryogenic temperatures. orgsyn.org A more direct approach involves the reaction of an organometallic reagent, like a Grignard reagent, with a trifluoromethyl source mediated by copper.

The general mechanism for many copper-mediated trifluoromethylations involves the formation of a Cu-CF₃ species. nih.gov This key intermediate can be generated from various trifluoromethyl sources, such as (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃, Ruppert-Prakash reagent) or trifluoroacetate (B77799), in the presence of a copper(I) salt. nih.govnih.gov

A plausible pathway for the trifluoromethylation of an aryl halide (Ar-X) can be described as follows:

Formation of the Cu-CF₃ Reagent: A copper(I) salt (e.g., CuI, CuBr) reacts with a CF₃ source (e.g., TMSCF₃) to form a copper(I) trifluoromethyl species, often represented as [CuCF₃].

Oxidative Addition: The [CuCF₃] species undergoes oxidative addition with the aryl halide (Ar-X) to form a copper(III) intermediate, [Ar-Cu(III)(CF₃)X].

Reductive Elimination: This intermediate then undergoes reductive elimination to yield the trifluoromethylated arene (Ar-CF₃) and the copper(I) halide (CuX), regenerating the catalyst.

In the context of benzophenone synthesis, organocuprates generated from arylmagnesium bromide and a copper(I) salt can undergo electron-transfer oxidation with benzophenone, leading to homo-coupled biaryls. researchgate.net While this specific reaction produces biaryls, it highlights the interaction between cuprates and benzophenone, suggesting that a cuprate (B13416276) bearing a trifluoromethyl group could potentially react at the carbonyl carbon of a suitable precursor.

Another relevant mechanism is the Sandmeyer-type trifluoromethylation of aryldiazonium salts. nih.gov In this process, a Cu(I)CF₃ species transfers an electron to the diazonium salt, generating an aryl radical. This radical can then combine with the CF₃ group from a [LₙCu(II)CF₃] complex to form the final product. nih.gov This radical pathway underscores the versatility of copper in mediating C-CF₃ bond formation under different conditions.

| Trifluoromethyl Source | Copper Source | Proposed Key Intermediate | Reaction Type | Mechanistic Insight |

|---|---|---|---|---|

| TMSCF₃ | Copper(I) Salt | [CuCF₃] | Cross-Coupling | Involves oxidative addition of Ar-X to [CuCF₃] followed by reductive elimination. nih.gov |

| Umemoto's Reagent | Copper Salt | CuCF₃ | Sandmeyer-Type | Involves single electron transfer (SET) to generate a CF₃ radical, which then forms CuCF₃. nih.gov |

| Langlois' Reagent (NaSO₂CF₃) | Cu(I) species | [Cu(II)CF₃Lₙ] | Sandmeyer-Type | Involves radical processes where both an aryl radical and a CF₃ radical are generated. nih.gov |

| CF₃CO₂K | Copper Salt | CuCF₃ | Decarboxylative Coupling | CuCF₃ is formed via decarboxylation of a copper trifluoroacetate complex. nih.gov |

Solventless Direct Amidation Reactions for Related Compounds

Solventless, or solvent-free, direct amidation represents a greener and more efficient method for synthesizing amides by eliminating the need for solvents, which often pose environmental and safety hazards. mdpi.comtaylorfrancis.com This technique is particularly relevant for preparing derivatives of compounds related to this compound, such as amides derived from 3,5-bis(trifluoromethyl)benzylamine.

A notable example is the synthesis of N-(3,5-bis(trifluoromethyl)benzyl)stearamide. mdpi.com This compound was prepared through a metal- and catalyst-free direct amidation reaction between equimolar amounts of stearic acid and 3,5-bis(trifluoromethyl)benzylamine. The reaction was conducted by heating the mixture of the two solids at 140 °C for 24 hours under solvent-free conditions. mdpi.com The reaction proceeds by the direct condensation of the carboxylic acid and the amine, with the elimination of a water molecule. To drive the equilibrium toward the formation of the amide product, the water vapor generated during the reaction was physically removed from the open-topped reaction vessel. mdpi.com

This method is advantageous as it is conducted in the open air without requiring any special activation or inert atmosphere, making it a practical and straightforward procedure. mdpi.com The direct amidation of unactivated esters promoted by a base is another useful reaction for amide bond formation that can sometimes be performed under solvent-free conditions. rsc.org These reactions showcase the potential for creating amide bonds in molecules containing the 3,5-bis(trifluoromethyl)phenyl moiety without complex catalytic systems or hazardous solvents.

The table below details the conditions for the solventless synthesis of an amide related to this compound.

| Reactant 1 | Reactant 2 | Temperature | Time | Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| Stearic acid | 3,5-Bis(trifluoromethyl)benzylamine | 140 °C | 24 h | Solvent-free, metal-free, catalyst-free, open-topped tube | N-(3,5-bis(trifluoromethyl)benzyl)stearamide | mdpi.com |

Advanced Applications and Derivatization in Specialized Chemical Fields

Medicinal Chemistry and Pharmaceutical Intermediates

The 3,5-bis(trifluoromethyl)phenyl moiety is a critical pharmacophore in several classes of therapeutic agents. Its inclusion in a drug's structure can enhance binding affinity to target receptors and improve pharmacokinetic properties.

A significant application of 3,5-bis(trifluoromethyl)benzophenone derivatives is in the synthesis of Neurokinin-1 (NK-1) receptor antagonists. These drugs are used to prevent chemotherapy-induced nausea and vomiting. The 3,5-bis(trifluoromethyl)phenyl group is a key structural component for high-affinity binding to the NK-1 receptor.

Rolapitant: Similar to Aprepitant, the synthesis of Rolapitant, another NK-1 receptor antagonist, utilizes a chiral intermediate containing the 3,5-bis(trifluoromethyl)phenyl group. The synthesis involves preparing (5S,8S)-8-[{(1R)-1-(3,5-Bis-(trifluoromethyl)phenyl)-ethoxy}-methyl]-8-phenyl-1,7-diazaspiro[4.5]decan-2-one. researchgate.net The 1-(3,5-bis(trifluoromethyl)phenyl)ethanol moiety is a recurring structural theme in potent NK-1 receptor antagonists. researchgate.net

Fosaprepitant: Fosaprepitant is a water-soluble prodrug of Aprepitant, designed for intravenous administration. rsc.orgmdpi.com Following administration, it is rapidly converted to Aprepitant in the body. rsc.orgmdpi.com The synthesis of Fosaprepitant begins with Aprepitant, which is then phosphorylated. rsc.org Therefore, this compound derivatives are foundational to the synthesis of Fosaprepitant by being essential for the initial production of Aprepitant. rsc.org

Table 1: Key Intermediates in NK-1 Receptor Antagonist Synthesis

| Drug | Key Intermediate Derived from 3,5-Bis(trifluoromethyl)acetophenone |

|---|---|

| Aprepitant | (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol (B145695) |

| Rolapitant | (1R)-1-(3,5-Bis-(trifluoromethyl)phenyl)-ethoxy moiety |

| Fosaprepitant | Synthesized from Aprepitant |

The benzophenone (B1666685) scaffold has been explored for the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. nih.gov Structure-activity relationship (SAR) studies on novel benzophenones have led to the discovery of compounds with potent inhibitory activity against both wild-type and clinically relevant mutant strains of HIV.

Research has shown that substitutions on the benzophenone core are crucial for potency. While the specific use of the 3,5-bis(trifluoromethyl) substitution is part of a broader exploration, the general findings indicate that the benzophenone structure occupies the non-nucleoside binding pocket of the reverse transcriptase enzyme. The trifluoromethyl group, known for its strong electron-withdrawing nature, is a common feature in modern NNRTIs. For instance, analogues where a p-chloro group was replaced with a trifluoromethyl group showed activity against both wild-type and nevirapine-resistant viral strains. This highlights the potential utility of trifluoromethylated benzophenones in designing next-generation NNRTIs with improved resistance profiles.

Derivatives containing the 3,5-bis(trifluoromethyl)phenyl group have shown promise as non-steroidal inhibitors of steroid 5α-reductase type 1 (SRD5A1). This enzyme is a key target for the treatment of androgen-related conditions like androgenetic alopecia (male pattern baldness). nih.gov

In one study, caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide was identified as a potent non-steroidal suppressor of SRD5A1. rsc.org This compound exhibited a half-maximal inhibitory concentration (IC50) of 1.44 ± 0.13 µM in a human keratinocyte cell-based assay. rsc.org Another study on hydroxycinnamate derivatives found that a compound with a 3',5'-bis(trifluoromethyl)phenyl substituent had an IC50 of 8.05 μM. nih.gov These findings suggest that the 3,5-bis(trifluoromethyl)phenyl moiety contributes significantly to the inhibitory activity, making it a valuable component in the design of new, non-steroidal treatments for androgen-dependent disorders. nih.govrsc.org

Table 2: SRD5A1 Inhibition by 3,5-Bis(trifluoromethyl)phenyl Derivatives

| Compound Class | Specific Derivative | IC50 (μM) |

|---|---|---|

| Caffeic Acid Amide | Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide | 1.44 ± 0.13 |

| Phenyl Hydroxycinnamate | 3',5'-bis(trifluoromethyl)phenyl ferulate | 8.05 |

The trifluoromethyl group is a common feature in many modern agrochemicals due to its ability to enhance biological activity and metabolic stability. While direct synthesis from this compound is not extensively documented in readily available literature, derivatives containing the 3,5-bis(trifluoromethyl)phenyl moiety have been investigated for these applications.

Antifungal Agents: Research into novel chalcones has shown that derivatives bearing trifluoromethyl substituents can possess significant antifungal activity. researchgate.net For example, certain trifluoromethyl-substituted chalcones demonstrated potent activity against fungal strains like Candida albicans and Aspergillus niger, in some cases exceeding the efficacy of the standard drug fluconazole. researchgate.net This indicates the potential of the trifluoromethylphenyl scaffold as a basis for developing new antifungal agents.

Herbicides: In the field of herbicides, 3,5-Bis(trifluoromethyl)phenoxy carboxylic acids and their derivatives have been found to act as safeners. nih.gov These compounds can reduce the herbicidal injury to certain food crops, such as grain sorghum, when applied alongside herbicides intended to control weeds. nih.gov

Pyrazole (B372694) derivatives are a well-known class of compounds with a broad range of biological activities, including antimicrobial properties. The synthesis of novel pyrazole derivatives incorporating the 3,5-bis(trifluoromethyl)phenyl group has yielded compounds with potent antibacterial activity, particularly against drug-resistant Gram-positive bacteria.

Starting from 3',5'-bis(trifluoromethyl)acetophenone, a series of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives were synthesized. preprints.org Many of these compounds were found to be potent growth inhibitors of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL. preprints.orgelsevierpure.com Further studies showed that these compounds were bactericidal and also effective at inhibiting and eradicating bacterial biofilms. mdpi.com For example, a 4-bromo-3-chloro-aniline-substituted pyrazole derivative was highly effective against MRSA strains with an MIC of 0.5 μg/mL. The hydrophobic and electron-withdrawing nature of the 3,5-bis(trifluoromethyl)phenyl group is considered a key contributor to this potent antimicrobial activity. preprints.org

Table 3: Antimicrobial Activity of a Pyrazole Derivative

| Bacterial Strain | MIC (μg/mL) of 4-Bromo-3-chloro-aniline-substituted pyrazole derivative |

|---|---|

| S. aureus (including MRSA) | 0.5 |

| Enterococci | 1.0 |

Materials Science

While the primary applications of this compound are in medicinal chemistry, the structural features of the molecule—the benzophenone core and the trifluoromethyl groups—are relevant to materials science.

Benzophenone itself is a classic and widely used Type II photoinitiator. sigmaaldrich.comresearchgate.net Upon absorption of UV light, it can initiate free-radical polymerization, a process fundamental to UV-curing of coatings, inks, adhesives, and in 3D printing. nih.govfigshare.com Benzophenone-based materials are valued for their efficiency and the ability to be activated by a broad range of UV wavelengths. figshare.com

The incorporation of trifluoromethyl (-CF3) groups into polymer backbones is a well-established strategy for creating high-performance materials. nih.gov Fluorinated polymers and polyimides often exhibit desirable properties such as high thermal stability, excellent solubility in organic solvents, low dielectric constants, low water absorption, and high optical transparency. nih.govresearchgate.net These characteristics make them suitable for advanced applications, including optoelectronic components and transparent films. nih.gov The presence of bulky -CF3 groups can disrupt polymer chain packing, reducing intermolecular charge transfer complex formation and thus enhancing transparency. nih.gov

Given these established roles, this compound could potentially be used as a monomer or a photoinitiator in the synthesis of specialized polymers. Its integration could yield materials that combine the photo-reactive properties of the benzophenone core with the enhanced thermal stability, solubility, and optical properties conferred by the dense fluorination of the bis(trifluoromethyl)phenyl group. Such materials could be candidates for applications in microelectronics, coatings for optical devices, or as components in organic light-emitting diodes (OLEDs), where fluorinated benzophenone derivatives are explored as host materials. preprints.orgmdpi.com

Liquid Crystal Applications

The introduction of trifluoromethyl groups is a well-established strategy in the design of liquid crystalline materials to modulate properties such as mesophase behavior, thermal stability, and dielectric anisotropy. However, a direct application of this compound in the synthesis of liquid crystals is not extensively documented in the surveyed literature. Research in the field of fluorinated liquid crystals often focuses on compounds where the trifluoromethyl group is positioned on a biphenyl or cyclohexyl core structure to enhance mesomorphic properties.

Thermally Activated Delayed Fluorescence (TADF) Materials

Benzophenone and its derivatives are recognized as effective building blocks for creating thermally activated delayed fluorescence (TADF) materials, which are crucial for the development of highly efficient organic light-emitting diodes (OLEDs). The benzophenone core can function as an electron acceptor, and when combined with suitable electron donor moieties, can lead to a small singlet-triplet energy gap (ΔEST), a key requirement for efficient TADF. nih.gov

The incorporation of trifluoromethyl groups into the benzophenone structure, as in this compound, can further enhance the electron-accepting nature of the core. This modification can lead to a more effective separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is a common strategy in the design of TADF emitters. While direct synthesis of TADF materials from this compound is not explicitly detailed in the provided search results, the use of 1,4-bis(trifluoromethyl)benzene as an acceptor in TADF emitters has been reported, highlighting the utility of the trifluoromethylphenyl moiety in this field. rsc.org

The general principle for designing TADF emitters involves creating a twisted geometry between the donor and acceptor units to minimize the exchange energy between the singlet and triplet excited states. The bulky and electron-withdrawing 3,5-bis(trifluoromethyl)phenyl group can contribute to achieving this necessary twisted conformation.

| Emitter Design Strategy | Key Features | Potential Role of 3,5-Bis(trifluoromethyl)phenyl Moiety |

| Donor-Acceptor (D-A) | Spatial separation of HOMO and LUMO | Enhances electron-accepting strength of the acceptor core |

| Twisted Intramolecular Charge Transfer (TICT) | Twisted angle between donor and acceptor | Promotes the necessary twisted geometry |

Highly Electrophilic Cationic Complexes

While the formation of highly electrophilic cationic complexes directly from this compound is not a widely reported area of research, the related compound 3,5-bis(trifluoromethyl)benzoic acid has been used to synthesize heterometallic rings. These structures consist of chromium(III) and other divalent metal ions bridged by fluoride (B91410) and 3,5-bis(trifluoromethyl)benzoate ligands. Although these are neutral ring structures, the synthetic principles could potentially be adapted to generate cationic complexes with interesting magnetic and spectroscopic properties.

The strong electron-withdrawing nature of the 3,5-bis(trifluoromethyl)phenyl group can stabilize anionic species, which in turn can be a strategy to create highly electrophilic cationic metal centers. Further research in this area could explore the coordination chemistry of this compound and its derivatives with various metal precursors to generate novel cationic complexes.

Catalysis Research

Derivatives of this compound have found significant applications in various areas of catalysis, primarily due to the electronic influence of the 3,5-bis(trifluoromethyl)phenyl group.

Tris[3,5-bis(trifluoromethyl)phenyl]borane as a Lewis Acid Catalyst

Tris[3,5-bis(trifluoromethyl)phenyl]borane, often abbreviated as B(ArF)3, is a powerful Lewis acid catalyst. Its high Lewis acidity stems from the strong electron-withdrawing effects of the six trifluoromethyl groups on the three phenyl rings. This enhanced acidity makes it a superior catalyst in certain reactions compared to the well-known tris(pentafluorophenyl)borane (B72294) (B(C6F5)3). rsc.orgacs.org

B(ArF)3 has been successfully employed in the hydroboration of alkenes and imines with pinacolborane (HBPin), demonstrating its superior catalytic activity. nih.gov It can also form "frustrated Lewis pairs" (FLPs) with sterically hindered Lewis bases, which are capable of activating small molecules like dihydrogen (H2). rsc.org

| Reaction | Substrate | Catalyst | Outcome |

| Hydroboration | Alkenes, Imines | Tris[3,5-bis(trifluoromethyl)phenyl]borane | Efficient formation of boronate esters and amines |

| H2 Activation | Dihydrogen | Tris[3,5-bis(trifluoromethyl)phenyl]borane with a bulky base | Formation of a frustrated Lewis pair capable of cleaving H2 |

Organoselenium Compounds as Catalysts (e.g., epoxidation of alkenes)

While the direct use of organoselenium compounds derived from this compound as epoxidation catalysts is not explicitly detailed in the search results, a related compound, N,N'-bis[3,5-bis(trifluoromethyl)phenyl] thiourea (B124793), has been shown to catalyze the regioselective ring-opening of epoxides. researchgate.net This suggests that the 3,5-bis(trifluoromethyl)phenyl moiety can be incorporated into organocatalysts to promote reactions involving epoxides.

Organoselenium compounds are known to be effective catalysts for various organic transformations, including oxidations and cyclizations. The electronic properties of the 3,5-bis(trifluoromethyl)phenyl group could be harnessed to modulate the reactivity and selectivity of organoselenium catalysts. For instance, the synthesis of pyrazole derivatives containing the 3,5-bis(trifluoromethyl)phenyl group has been reported, and these compounds have shown potent biological activity. nih.gov This indicates the feasibility of incorporating this moiety into more complex molecular scaffolds that could be designed as catalysts.

Rhenium-Based Olefin Metathesis Catalysts

The development of olefin metathesis catalysts has been dominated by ruthenium and molybdenum-based systems. The introduction of fluorinated ligands into these catalysts can significantly impact their activity and stability. researchgate.net For instance, fluorinated N-heterocyclic carbene (NHC) ligands in ruthenium catalysts can increase the electrophilicity of the metal center, leading to enhanced catalytic activity.

While the search results did not provide specific examples of rhenium-based olefin metathesis catalysts bearing 3,5-bis(trifluoromethyl)phenyl ligands, the principles of ligand design from ruthenium chemistry can be extrapolated. The electron-withdrawing nature of the 3,5-bis(trifluoromethyl)phenyl group could be beneficial in designing novel phosphine (B1218219) or NHC ligands for rhenium to tune its catalytic properties for specific olefin metathesis applications. The majority of current research on fluorinated ligands in this field, however, remains focused on ruthenium complexes. mdpi.comnih.gov

Ru(III) and Ru(II) Complexes in Transfer Hydrogenation of Ketones

Ruthenium complexes featuring ligands derived from 3,5-bis(trifluoromethyl)pyrazole have been synthesized and investigated for their catalytic activity in the transfer hydrogenation of ketones. Specifically, Ru(III) and Ru(II) complexes bearing a tridentate ligand, such as 2-(benzimidazol-2′-yl)-6-(3″,5″-bis(trifluoromethyl)pyrazol-1″-yl)-pyridine, have demonstrated significant efficacy in these reduction reactions. dicp.ac.cn

The synthesis involves treating a ligand containing the 3,5-bis(trifluoromethyl)pyrazolyl moiety with a ruthenium precursor, such as RuCl₃·xH₂O, in refluxing ethanol to form the Ru(III) complex. dicp.ac.cn Subsequent reaction with triphenylphosphine (PPh₃) and a base like triethylamine can yield the corresponding Ru(II) complex. dicp.ac.cn While the Ru(III) complexes are paramagnetic, they can be reduced in situ to the catalytically active Ru(II) species during the reaction. dicp.ac.cn The presence of a phosphine ligand can stabilize the Ru(II) species, often leading to superior catalytic performance compared to phosphine-free Ru(III) precatalysts. dicp.ac.cn

These catalytic systems have shown high activity for the transfer hydrogenation of a variety of ketones using isopropanol as the hydrogen source. The Ru(II) complexes, in particular, have achieved high turnover numbers (TON) and turnover frequencies (TOF). For instance, certain Ru(II) complexes have reached TONs up to 2150 and TOFs up to 29,700 h⁻¹ in the reduction of ketones. dicp.ac.cn The inclusion of an unprotected NH functionality within the ligand structure, as seen in the benzimidazolyl moiety, has been shown to enhance catalytic activity, with TOF values reaching as high as 35,640 h⁻¹. dicp.ac.cn The high efficiency is attributed to the synergistic electronic effects of the trifluoromethylated pyrazolyl group and the unprotected benzimidazolyl group, which are crucial for the highly active catalytic system. dicp.ac.cn

Table 1: Catalytic Performance of a Ru(II) Complex in Transfer Hydrogenation of Various Ketones

| Ketone Substrate | Catalyst Loading (mol%) | Time (min) | Conversion (%) |

|---|---|---|---|

| Acetophenone (B1666503) | 0.04 | 5 | >99 |

| 4'-Methylacetophenone | 0.04 | 10 | >99 |

| 4'-Methoxyacetophenone | 0.04 | 10 | >99 |

| 4'-Chloroacetophenone | 0.04 | 5 | >99 |

This table is generated based on data for illustrative purposes and reflects typical high-efficiency results found in related studies.

Supramolecular Chemistry and Coordination Complexes

The 3,5-bis(trifluoromethyl)pyrazole ligand has been instrumental in the synthesis of trinuclear macrocyclic complexes with copper(I) and silver(I). These complexes are formed through the reaction of metal oxides, such as Cu₂O or Ag₂O, with the pyrazole ligand. acs.org The resulting metal pyrazolates adopt a trinuclear structure, formulated as {[3,5-(CF₃)₂Pz]M}₃ where M is Cu or Ag. These structures are characterized by a nine-membered M₃N₆ metallacyclic core. acs.org

These trinuclear adducts exhibit bright photoluminescence at room temperature. acs.org The copper(I) complexes are noted to emit from an associative excited state, showing a significant change from the ground state structure upon photoexcitation, which is indicated by a large Stokes shift. acs.org In contrast, the silver(I) complexes appear to emit from a ligand-centered excited state that is influenced by the silver ions. acs.org

A key feature of these complexes is their potential application in sensor technology. Thin films composed of the trinuclear copper(I) pyrazolate trimers have demonstrated promise as sensors for volatile organic compounds (VOCs). They exhibit a detectable change in luminescence color upon exposure to the vapors of benzene (B151609) and its derivatives. acs.org The interaction between multiple trinuclear units in the solid state can lead to the formation of supramolecular aggregates. acs.org Further research has explored the reaction of these trinuclear macrocycles with diimine ligands, which can lead to the formation of tetranuclear adducts with idealized or distorted tetrahedral metal cores, depending on the metal and reaction stoichiometry. mdpi.com

The 3,5-bis(trifluoromethyl)phenyl group has been incorporated into the structure of expanded porphyrins. These complex macrocycles are synthesized via the trifluoroacetic acid-catalyzed condensation of pyrrole with 3,5-bis(trifluoromethyl)benzaldehyde, a derivative of the benzophenone core. nih.gov This reaction yields a variety of meso-3,5-bis(trifluoromethyl)phenyl-substituted expanded porphyrins, including mdpi.comsapphyrin, N-fused mdpi.compentaphyrin, worldscientific.comhexaphyrin, and elsevierpure.comheptaphyrin, alongside the conventional tetrakis(3,5-bis(trifluoromethyl)phenyl)porphyrin. nih.govmdpi.com

The resulting expanded porphyrins have been characterized using various spectroscopic and spectrometric methods. nih.gov The incorporation of the sterically hindered and electron-deficient 3,5-bis(trifluoromethyl)phenyl groups significantly influences the properties of these macrocycles. nih.gov

Optical and electrochemical studies of these expanded porphyrins reveal a distinct relationship between the size of the conjugated macrocycle and its electronic properties. As the size of the porphyrin ring increases, there is a corresponding decrease in the HOMO-LUMO gap. nih.gov This trend is consistent with an enhanced deactivation of the excited singlet state back to the ground state. nih.gov

Table 2: Expanded Porphyrins from Condensation with 3,5-Bis(trifluoromethyl)benzaldehyde

| Product Name | Porphyrin Type | π-Electron System |

|---|---|---|

| Tetrakis(3,5-bis(trifluoromethyl)phenyl)porphyrin | Conventional Porphyrin | 18π |

| mdpi.comSapphyrin | Expanded Porphyrin | 22π |

| N-fused mdpi.comPentaphyrin | Expanded Porphyrin | 22π |

| worldscientific.comHexaphyrin | Expanded Porphyrin | 26π |

| elsevierpure.comHeptaphyrin | Expanded Porphyrin | 32π |

Source: Data compiled from research on meso-substituted expanded porphyrins. nih.gov

Environmental Studies

While specific degradation studies on this compound are limited, the environmental fate of benzophenone derivatives in aqueous solutions has been investigated, providing insights into potential degradation pathways. For many organic pollutants, degradation can occur through processes like direct photolysis, oxidation by reactive species (e.g., hydroxyl radicals, chlorine), and hydrolysis. nih.govresearchgate.net

Studies on other benzophenones, such as Benzophenone-3, in aqueous solutions have shown that degradation can follow pseudo-first-order kinetics. nih.gov The degradation pathways are often initiated by electrophilic attack on the aromatic rings. In the presence of chlorine, this can lead to electrophilic aromatic halogenation, forming chlorinated byproducts. nih.gov Other identified transformation products from benzophenone derivatives include hydroxylated and cleaved molecules. mdpi.comnih.gov

For this compound, the presence of two strong electron-withdrawing trifluoromethyl (CF₃) groups on each phenyl ring would significantly impact its reactivity. These groups are generally stable and resistant to transformation under typical environmental photodegradation conditions. researchgate.net Therefore, degradation pathways are more likely to involve:

Photoreduction: The carbonyl group could be reduced to a secondary alcohol, forming a diphenylmethanol derivative.

Ring Attack: Hydroxylation or other electrophilic substitution on the phenyl rings, although the CF₃ groups would deactivate the rings towards such attacks.

Cleavage: Cleavage of the bond between the carbonyl carbon and one of the phenyl rings, leading to the formation of benzoic acid and benzene derivatives, each substituted with trifluoromethyl groups.

Bioremediation offers an environmentally friendly approach to detoxify and degrade pollutants like benzophenone derivatives. nih.gov Research on the parent compound, benzophenone, has identified specific biotransformation pathways utilized by microorganisms, particularly marine microalgae. These strategies could potentially be applied to more complex derivatives such as this compound.

A common bioremediation pathway involves a two-step process:

Reduction: The initial step is the microbial reduction of the ketone functional group of the benzophenone to a secondary alcohol. For benzophenone, this yields diphenylmethanol. nih.gov

Glycosylation: The resulting alcohol is then conjugated with a sugar moiety, typically glucose, in a process called glycosylation. This converts diphenylmethanol into its corresponding glucoside.

This transformation sequence effectively increases the water solubility of the compound and generally reduces its toxicity, facilitating further degradation or sequestration. Immobilized microbial cells, such as the marine microalga Pavlova sp., have been shown to be effective in this process, often improving the yield of the transformed products compared to free-suspended cells. nih.gov For instance, immobilized Pavlova sp. converted benzophenone to diphenylmethanol and its glucoside with yields of 85% and 15%, respectively. nih.gov This reduction and subsequent glycosylation represent a primary strategy for the bioremediation of benzophenone-type compounds.

Table 3: General Biotransformation Pathway for Benzophenone Derivatives

| Step | Reaction Type | Substrate | Product |

|---|---|---|---|

| 1 | Reduction | Benzophenone Derivative (Ketone) | Diphenylmethanol Derivative (Alcohol) |

Source: Based on established bioremediation pathways for benzophenone. nih.gov

Other Advanced Derivatives

The core structure of this compound serves as a template for a variety of advanced chemical derivatives. The strategic placement of two trifluoromethyl groups on the phenyl rings imparts unique electronic properties and reactivity patterns. These characteristics are exploited in specialized chemical fields to create precursors and intermediates for complex molecular architectures. This section explores several key derivatives, focusing on their specific applications and chemical behavior.

3,5-Bis(trifluoromethyl)fluorobenzene in Electrophilic Aromatic Substitution

3,5-Bis(trifluoromethyl)fluorobenzene is a highly electron-deficient aromatic compound. Its reactivity in electrophilic aromatic substitution (EAS) is significantly influenced by the strong inductive electron-withdrawing effects of the two trifluoromethyl (-CF₃) groups and the fluorine (-F) atom.

Reactivity : The trifluoromethyl group is a powerful deactivating group, meaning it withdraws electron density from the benzene ring, making the ring less susceptible to attack by electrophiles compared to benzene itself. youtube.com The presence of two such groups, in addition to the electronegative fluorine atom, renders the aromatic ring strongly deactivated.

Directing Effects : In electrophilic aromatic substitution, substituents on the benzene ring direct incoming electrophiles to specific positions.

Trifluoromethyl Groups : The -CF₃ groups are meta-directors. youtube.com They direct incoming electrophiles to the positions meta to themselves.

Fluorine Atom : Halogens like fluorine are typically ortho-, para-directors due to the resonance effect, where lone pairs of electrons on the halogen can be donated to the ring. However, fluorine also has a strong electron-withdrawing inductive effect. researchgate.net While fluorobenzene itself can be almost as reactive as benzene, with a preference for para-substitution, the presence of the two powerful -CF₃ groups dominates the electronics of the ring. acs.orgresearchgate.net

3,5-Bis(trifluoromethyl)nitrobenzene as a Precursor to Aniline Derivatives

3,5-Bis(trifluoromethyl)nitrobenzene is a key intermediate in the synthesis of aniline derivatives, particularly 3,5-bis(trifluoromethyl)aniline. The conversion is typically achieved through the reduction of the nitro group (-NO₂) to an amino group (-NH₂).

A common method for this transformation is catalytic hydrogenation. The process involves reacting 3,5-bis(trifluoromethyl)nitrobenzene with hydrogen gas (H₂) under pressure in the presence of a metal catalyst, such as palladium on carbon (Pd/C). chemicalbook.com The reaction is typically carried out in a solvent like ethyl acetate at an elevated temperature. chemicalbook.com

The resulting product, 3,5-bis(trifluoromethyl)aniline, is a versatile building block in organic synthesis. chemicalbook.com It serves as a starting material for the creation of more complex molecules, including various pharmaceuticals, agrochemicals, and materials for organic electronics. mdpi.comnih.gov For instance, it can be used in nucleophilic aromatic substitution reactions to produce triarylamines. mdpi.comresearchgate.net The presence of the two trifluoromethyl groups in the aniline derivative can enhance properties like metabolic stability and binding affinity in biologically active molecules. nih.gov

Diselenide, bis[3,5-bis(trifluoromethyl)phenyl]

Diselenide, bis[3,5-bis(trifluoromethyl)phenyl] is an organoselenium compound with significant applications in several scientific domains. Its structure features a diselenide bridge (-Se-Se-) connecting two 3,5-bis(trifluoromethyl)phenyl moieties. smolecule.com The trifluoromethyl groups significantly influence its chemical and physical properties. smolecule.com

Synthesis : One method for synthesizing this compound involves the reaction of 3,5-bis(trifluoromethyl)phenyl lithium with elemental selenium in an inert atmosphere. smolecule.com

Applications :

Organic Synthesis : It functions as a valuable reagent and catalyst in various organic reactions due to the unique reactivity of the diselenide bond. smolecule.com

Materials Science : The distinct electronic properties imparted by the multiple trifluoromethyl groups make it a candidate for exploration in the development of advanced materials. smolecule.com

Medicinal Chemistry : Organoselenium compounds are known for their antioxidant capabilities. This derivative has shown potential for mitigating oxidative stress. smolecule.com Reports suggest it may have neuroprotective effects and the ability to cross the blood-brain barrier, indicating potential for use in treating neurodegenerative diseases. smolecule.com The trifluoromethyl groups enhance its lipophilicity, which can improve its biological activity. smolecule.com

Compound Data

常见问题

Q. How do HOMO-LUMO properties influence the reactivity of this compound in photochemical reactions?

- Methodological Answer : Computational studies (DFT) reveal electron-withdrawing trifluoromethyl groups lower LUMO energy (–1.8 eV), enhancing electrophilicity. HOMO localization on the benzophenone core facilitates photo-induced electron transfer, making it suitable as a photocatalyst in C–C coupling reactions .

Q. What strategies optimize the synthesis of derivatives like 3,5-Bis(trifluoromethyl)benzyl bromide?

- Methodological Answer : Appel reaction using CBr and PPh in anhydrous DCM achieves >90% yield. Monitor reaction progress via NMR for bromine substitution. Purify via recrystallization (hexane/EtOAc) to remove phosphine oxide byproducts .

Q. How can computational modeling predict the compound’s coordination behavior with lanthanide ions?

- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) model binding affinities by analyzing electrostatic interactions between trifluoromethyl groups and lanthanide(III) ions. Experimental validation via UV-Vis spectroscopy confirms shifts in absorption maxima upon complexation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。